methyl({1H-pyrrolo[2,3-b]pyridin-4-yl}methyl)amine dihydrochloride
Description
Methyl({1H-pyrrolo[2,3-b]pyridin-4-yl}methyl)amine dihydrochloride is a heterocyclic organic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a methylaminomethyl group at the 4-position. Its dihydrochloride salt form enhances solubility for pharmaceutical applications.
Properties
IUPAC Name |
N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-10-6-7-2-4-11-9-8(7)3-5-12-9;;/h2-5,10H,6H2,1H3,(H,11,12);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLZFZRXJCYGLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C2C=CNC2=NC=C1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl({1H-pyrrolo[2,3-b]pyridin-4-yl}methyl)amine dihydrochloride typically involves multiple steps, starting with the construction of the pyrrolopyridine core One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolopyridine ring system
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process is optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl({1H-pyrrolo[2,3-b]pyridin-4-yl}methyl)amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyrrolopyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Unfortunately, the available search results do not offer specific details on the applications of "methyl({1H-pyrrolo[2,3-b]pyridin-4-yl}methyl)amine dihydrochloride." However, the search results do provide some related information that could be relevant:
- Basic Information:
- Related Research:
- A study mentions the synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as fibroblast growth factor receptor (FGFR) inhibitors . Compound 4h, a 1H-pyrrolo[2,3-b]pyridine derivative, exhibited pan-FGFR inhibitory activities and inhibited proliferation, induced apoptosis, and significantly inhibited the migration and invasion of 4T1 cells .
- Potential Applications:
Mechanism of Action
The mechanism by which methyl({1H-pyrrolo[2,3-b]pyridin-4-yl}methyl)amine dihydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic outcomes. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Core Heterocycle : The target compound and OXA-06 share a pyrrolo[2,3-b]pyridine core, whereas others (e.g., ) use pyrrolo[2,3-d]pyrimidine. The pyrimidine core in the latter introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity .
- Substituents: The target’s methylaminomethyl group is smaller and less lipophilic compared to OXA-06’s fluorophenyl-benzyl group or the chlorobenzyl-piperidine moiety in . This may enhance the target’s solubility but reduce membrane permeability relative to bulkier analogs .
Biological Activity
Methyl({1H-pyrrolo[2,3-b]pyridin-4-yl}methyl)amine dihydrochloride is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound, drawing from diverse research findings.
- Chemical Name : this compound
- Molecular Formula : C9H11N3·2HCl
- Molecular Weight : 220.06 g/mol
- CAS Number : 58965043
Biological Activity Overview
The biological activity of this compound primarily revolves around its role as a potent inhibitor of FGFRs. Abnormal activation of FGFR signaling is implicated in various cancers, making FGFR inhibitors critical in cancer therapy.
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Recent studies have demonstrated that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit significant inhibitory effects on FGFR1, FGFR2, and FGFR3. For instance, a related compound (4h) showed IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3 in vitro, indicating a strong potential for therapeutic applications in oncology .
The mechanism by which this compound exerts its biological effects includes:
- Inhibition of Cell Proliferation : In vitro studies on breast cancer cell lines (e.g., 4T1 cells) demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis.
- Anti-Migratory Effects : The compound also inhibited the migration and invasion capabilities of cancer cells, suggesting its potential utility in preventing metastasis .
Table 1: Biological Activity Data
| Compound | Target | IC50 (nM) | Effect Observed |
|---|---|---|---|
| 4h | FGFR1 | 7 | Inhibition of proliferation |
| 4h | FGFR2 | 9 | Induction of apoptosis |
| 4h | FGFR3 | 25 | Inhibition of migration |
Additional Research Insights
A study focusing on the synthesis and evaluation of various pyrrolo derivatives highlighted the promising anti-inflammatory properties associated with similar structures. The research indicated that certain derivatives could inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. The IC50 values for these derivatives ranged from approximately 19 to 42 μM against COX enzymes, showcasing their potential as anti-inflammatory agents alongside their anticancer properties .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl({1H-pyrrolo[2,3-b]pyridin-4-yl}methyl)amine dihydrochloride, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, 4-chloro-pyrrolopyridine derivatives (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) react with methylamine under acidic conditions (e.g., HCl in isopropanol) at reflux for 12–48 hours . Yields vary (27–94%) depending on solvent choice, stoichiometry of amines, and reaction time. Recrystallization in methanol is a standard purification step to achieve >95% purity .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : and NMR (e.g., DMSO-) confirm structural integrity, with pyrrolo-pyridine protons appearing at δ 11.7–12.4 ppm (NH) and aromatic protons at δ 6.7–8.3 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Used to verify molecular ions (e.g., [M+H]) with deviations <5 ppm .
- HPLC : Validates purity (>95%) via reverse-phase columns (C18) with UV detection at 254 nm .
Q. What safety protocols are essential when handling this compound?
- Guidelines :
- Skin/Eye Exposure : Immediate rinsing with water for ≥15 minutes; remove contaminated clothing .
- Inhalation : Transfer to fresh air; monitor for respiratory irritation .
- Storage : Room temperature in airtight containers, away from oxidizing agents. No GHS classification reported, but treat as a potential irritant .
Advanced Research Questions
Q. How do structural modifications of the pyrrolopyridine core affect pharmacological activity?
- Experimental Design :
- Replace the methylamine group with bulkier substituents (e.g., benzylamine) to study steric effects on receptor binding.
- Introduce electron-withdrawing groups (e.g., fluorine) at the 3-position of the pyrrolo ring to enhance metabolic stability. Activity is assessed via kinase inhibition assays (IC) or cellular proliferation studies .
- Data Contradictions : Substitutions at the 4-position may reduce solubility but improve target selectivity (e.g., >10-fold difference in IC between analogs) .
Q. What computational strategies optimize the compound’s binding affinity for kinase targets?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets (e.g., JAK2 or EGFR kinases). Key residues (e.g., Lys882 in EGFR) form hydrogen bonds with the amine group .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. Clustering analysis reveals dominant binding poses .
- SAR Insights : Methylamine’s flexibility allows adaptive binding, but rigid analogs (e.g., cyclopropylamine) may lose entropy-driven affinity .
Q. How do solvent polarity and pH influence the compound’s stability in biological assays?
- Experimental Design :
- Stability Testing : Incubate the compound in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and DMEM at 37°C. Monitor degradation via LC-MS over 24–72 hours.
- Key Findings : Acidic conditions (pH <3) accelerate hydrolysis of the amine group, reducing bioavailability. Polar aprotic solvents (e.g., DMSO) enhance solubility but may induce aggregation in aqueous buffers .
Q. What strategies resolve contradictory data in cytotoxicity vs. target selectivity studies?
- Data Analysis Framework :
- Dose-Response Curves : Compare IC values in target-positive vs. off-target cell lines (e.g., HEK293 vs. HepG2). A narrow therapeutic window (e.g., IC 1 μM in target cells vs. >50 μM in non-target) confirms selectivity .
- Mitochondrial Toxicity Assays : Use JC-1 staining to distinguish apoptosis (target-driven) from non-specific cytotoxicity .
Methodological Challenges and Solutions
Q. Why do recrystallization yields vary significantly, and how can reproducibility be improved?
- Troubleshooting :
- Solvent Selection : Methanol provides moderate yields (50–70%), while DMF/water mixtures may improve crystal formation for polar derivatives.
- Cooling Rate : Slow cooling (0.5°C/min) reduces impurity incorporation .
Q. How to address discrepancies between in vitro and in vivo efficacy data?
- Experimental Adjustments :
- Pharmacokinetic Profiling : Measure plasma half-life (e.g., ~2 hours in rodents) and tissue distribution via radiolabeled analogs. Poor CNS penetration (logBB <0.3) may explain weak in vivo activity despite potent in vitro effects .
- Prodrug Design : Esterify the amine to enhance membrane permeability (e.g., acetyl-protected analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
